molecular formula C24H30N6O2S B1673680 N-(1-((cyanomethyl)carbamoyl)cyclohexyl)-4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzamide CAS No. 294623-49-7

N-(1-((cyanomethyl)carbamoyl)cyclohexyl)-4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzamide

Cat. No.: B1673680
CAS No.: 294623-49-7
M. Wt: 466.6 g/mol
InChI Key: FIVYCSWOCXEWSE-UHFFFAOYSA-N
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Mechanism of Action

Preparation Methods

The synthesis of L 006235 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and industrial production methods are proprietary and not publicly disclosed.

Chemical Reactions Analysis

L 006235 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: L 006235 can undergo substitution reactions where specific atoms or groups in the molecule are replaced with others.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

L 006235 has several scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of cathepsin K and its effects on collagen degradation.

    Biology: Employed in research to understand the role of cathepsin K in various biological processes, including bone resorption.

    Medicine: Investigated for its potential therapeutic applications in treating diseases related to bone loss, such as osteoporosis.

    Industry: Utilized in the development of new drugs targeting cathepsin K for various medical conditions.

Comparison with Similar Compounds

L 006235 is unique in its high selectivity and potency as a cathepsin K inhibitor. Similar compounds include:

L 006235 stands out due to its reversible inhibition and high oral bioavailability, making it a promising candidate for further research and development .

Properties

IUPAC Name

N-[1-(cyanomethylcarbamoyl)cyclohexyl]-4-[2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N6O2S/c1-29-13-15-30(16-14-29)23-27-20(17-33-23)18-5-7-19(8-6-18)21(31)28-24(9-3-2-4-10-24)22(32)26-12-11-25/h5-8,17H,2-4,9-10,12-16H2,1H3,(H,26,32)(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIVYCSWOCXEWSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=CS2)C3=CC=C(C=C3)C(=O)NC4(CCCCC4)C(=O)NCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90432735
Record name L 006235
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

294623-49-7
Record name L 006235
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-((cyanomethyl)carbamoyl)cyclohexyl)-4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(1-((cyanomethyl)carbamoyl)cyclohexyl)-4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzamide
Reactant of Route 3
N-(1-((cyanomethyl)carbamoyl)cyclohexyl)-4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzamide
Reactant of Route 4
Reactant of Route 4
N-(1-((cyanomethyl)carbamoyl)cyclohexyl)-4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzamide
Reactant of Route 5
Reactant of Route 5
N-(1-((cyanomethyl)carbamoyl)cyclohexyl)-4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzamide
Reactant of Route 6
Reactant of Route 6
N-(1-((cyanomethyl)carbamoyl)cyclohexyl)-4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzamide
Customer
Q & A

Q1: What is the primary mechanism of action of L-006235?

A1: L-006235 is a potent and selective inhibitor of cathepsin K, a lysosomal cysteine protease. [, ] It binds reversibly to the active site of cathepsin K, preventing the enzyme from degrading collagen and other bone matrix proteins. [] This inhibition of cathepsin K activity ultimately leads to reduced bone resorption. [, ]

Q2: How does the basicity of L-006235 affect its activity and selectivity?

A2: L-006235, being a basic compound, exhibits lysosomotropic properties. [, ] This means it accumulates within the acidic environment of lysosomes, leading to higher concentrations at the site of action (cathepsin K within lysosomes). [] While this enhances its potency against cathepsin K, it also increases its off-target activity against other lysosomal cysteine cathepsins like B, L, and S in cellular assays. [, ] This highlights a potential limitation of basic cathepsin K inhibitors like L-006235, as inhibition of these off-target cathepsins could lead to undesired side effects. [, ]

Q3: Are there any structural modifications that can improve the selectivity profile of L-006235?

A3: Yes, research suggests that replacing the P2-P3 amide bond in L-006235 with a trifluoroethylamine moiety, while removing the basic P3 substituent, leads to the development of non-basic cathepsin K inhibitors like L-873724. [] This structural modification reduces lysosomotropism, resulting in a compound with improved selectivity for cathepsin K over other lysosomal cathepsins in both enzymatic and cellular assays. []

Q4: What is the impact of L-006235 on bone formation?

A4: Preclinical studies in ovariectomized rabbits demonstrated that L-006235, unlike alendronate (a bisphosphonate), did not negatively impact bone formation markers. [] This suggests that cathepsin K inhibitors like L-006235 may offer an advantage over bisphosphonates by preserving bone formation while inhibiting bone resorption. []

Q5: Has the efficacy of L-006235 been tested in animal models of osteoarthritis (OA)?

A5: Yes, research using the monosodium iodoacetate (MIA) rat model of OA pain showed that L-006235 possesses analgesic properties. [, ] Both preventative and therapeutic dosing regimens with L-006235 significantly reduced weight-bearing asymmetry, a measure of pain in this model. [, ] Interestingly, the analgesic effect of L-006235 was linked to a reduction in synovitis, highlighting the potential role of cathepsin K in OA pain beyond its role in bone resorption. []

Q6: How effective is L-006235 when delivered via a hydrogel system?

A6: A recent study investigated the delivery of L-006235 using a mechanically resilient soft hydrogel in a mouse model of post-traumatic osteoarthritis (PTOA). [] The hydrogel demonstrated sustained release of L-006235 even under conditions mimicking human running and significantly reduced cartilage degeneration in the PTOA model. [] These findings highlight the potential of hydrogel-based delivery systems for improving the therapeutic efficacy of L-006235 in OA.

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